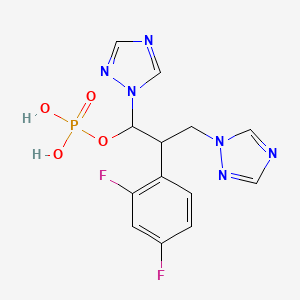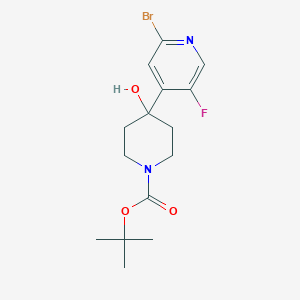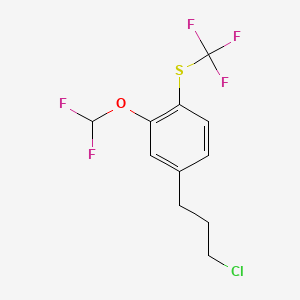
1-(3-Chloropropyl)-3-(difluoromethoxy)-4-(trifluoromethylthio)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloropropyl)-3-(difluoromethoxy)-4-(trifluoromethylthio)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chloropropyl group, a difluoromethoxy group, and a trifluoromethylthio group
Métodos De Preparación
The synthesis of 1-(3-Chloropropyl)-3-(difluoromethoxy)-4-(trifluoromethylthio)benzene can be achieved through several synthetic routes. One common method involves the reaction of 1-(3-chloropropyl)benzene with difluoromethoxy and trifluoromethylthio reagents under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale reactions in batch or continuous flow reactors, with careful control of temperature, pressure, and reaction time to optimize yield and purity.
Análisis De Reacciones Químicas
1-(3-Chloropropyl)-3-(difluoromethoxy)-4-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Addition Reactions: The benzene ring can participate in addition reactions with electrophiles, leading to the formation of substituted benzene derivatives.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Chloropropyl)-3-(difluoromethoxy)-4-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology: The compound may be studied for its potential biological activity, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloropropyl)-3-(difluoromethoxy)-4-(trifluoromethylthio)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to changes in cellular processes. The difluoromethoxy and trifluoromethylthio groups may enhance its binding affinity and specificity for certain targets, while the chloropropyl group may facilitate its entry into cells.
Comparación Con Compuestos Similares
1-(3-Chloropropyl)-3-(difluoromethoxy)-4-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:
1-(3-Chloropropyl)-3-methoxy-4-(trifluoromethylthio)benzene: This compound lacks the difluoromethoxy group, which may affect its chemical reactivity and biological activity.
1-(3-Chloropropyl)-3-(difluoromethoxy)-4-methylbenzene:
Propiedades
Fórmula molecular |
C11H10ClF5OS |
|---|---|
Peso molecular |
320.71 g/mol |
Nombre IUPAC |
4-(3-chloropropyl)-2-(difluoromethoxy)-1-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C11H10ClF5OS/c12-5-1-2-7-3-4-9(19-11(15,16)17)8(6-7)18-10(13)14/h3-4,6,10H,1-2,5H2 |
Clave InChI |
DJAJXFSBYJGVOD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CCCCl)OC(F)F)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide](/img/structure/B14063584.png)

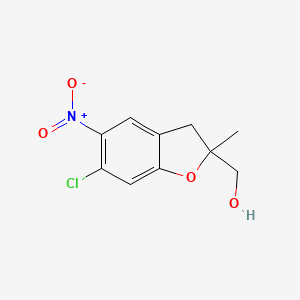



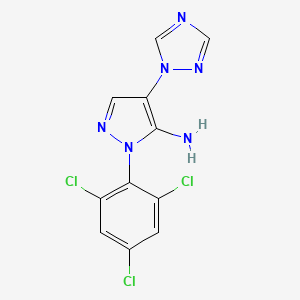
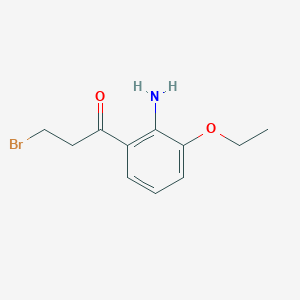
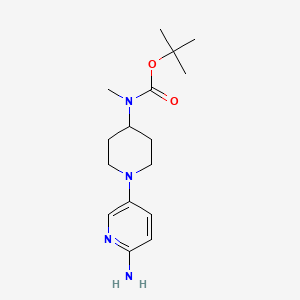
![[(1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexan-1-yl] 2,2,2-trifluoroacetate](/img/structure/B14063640.png)

